An In-depth Technical Guide to Pent-4-ene-1-thiol: Synthesis and Properties
An In-depth Technical Guide to Pent-4-ene-1-thiol: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pent-4-ene-1-thiol is a bifunctional molecule featuring a terminal alkene and a thiol group, making it a valuable building block in organic synthesis, particularly in the construction of sulfur-containing compounds and for surface modification applications. Its unique structure allows for orthogonal chemical transformations, with the thiol and alkene moieties offering distinct reactive handles. This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of pent-4-ene-1-thiol, including detailed experimental protocols, tabulated data, and mechanistic insights.
Introduction
The presence of both a nucleophilic thiol group and a reactive alkene in pent-4-ene-1-thiol allows for its participation in a variety of chemical reactions. The thiol group can undergo oxidation, alkylation, and addition reactions, while the terminal double bond is amenable to reactions such as hydrogenation, halogenation, and, notably, thiol-ene click chemistry. This duality makes it a versatile synthon in the development of pharmaceuticals, functional materials, and self-assembled monolayers. This document aims to be a comprehensive resource for researchers utilizing pent-4-ene-1-thiol in their work.
Synthesis of Pent-4-ene-1-thiol
The synthesis of pent-4-ene-1-thiol can be approached through several synthetic routes, primarily involving the conversion of a suitable C5 precursor. The most common strategies start from the readily available 4-penten-1-ol.
Synthesis of the Precursor: 4-Penten-1-ol
A reliable and well-documented procedure for the synthesis of 4-penten-1-ol is the ring-opening of tetrahydrofurfuryl chloride with sodium in ether, as described in Organic Syntheses.
Experimental Protocol:
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Step 1: Preparation of Tetrahydrofurfuryl Chloride: In a 2-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, 408 g (4 moles) of freshly distilled tetrahydrofurfuryl alcohol and 348 g (4.4 moles) of pyridine are placed. The mixture is cooled in an ice bath and 500 g (4.2 moles) of freshly distilled thionyl chloride is added dropwise at a rate that maintains the temperature below 60°C. After the addition is complete, the mixture is stirred for an additional 3-4 hours. The reaction mixture is then poured into a beaker and extracted seven times with 500-mL portions of ether. The combined ether extracts are washed with water, dried over anhydrous magnesium sulfate, and distilled under reduced pressure to yield tetrahydrofurfuryl chloride.
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Step 2: Preparation of 4-Penten-1-ol: A 2-liter three-necked flask containing 112 g (4.87 moles) of powdered sodium under 700 mL of anhydrous ether is fitted with a mechanical stirrer, a separatory funnel, and a reflux condenser. A small amount of a solution of 300 g (2.5 moles) of tetrahydrofurfuryl chloride in 300 mL of anhydrous ether is added to initiate the reaction. The remainder of the chloride solution is then added dropwise over 5 hours while cooling the flask in an ice bath. After the addition is complete, stirring is continued for 2 hours. The resulting suspension is decanted and decomposed with ice water. The ether layer is separated, dried over magnesium sulfate, and distilled to give 4-penten-1-ol.[1]
Conversion of 4-Penten-1-ol to Pent-4-ene-1-thiol
This classic method involves the conversion of the alcohol to an alkyl halide, followed by nucleophilic substitution with a sulfur source.
Workflow:
Figure 1: Synthesis of Pent-4-ene-1-thiol from 4-Penten-1-ol via an alkyl halide intermediate.
Experimental Protocol (General):
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Synthesis of 4-Penten-1-yl bromide: 4-Penten-1-ol is reacted with a brominating agent such as phosphorus tribromide (PBr₃) in a suitable solvent like diethyl ether, typically at low temperatures.
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Synthesis of Pent-4-ene-1-thiol: The resulting 4-penten-1-yl bromide is then treated with a sulfur nucleophile like sodium hydrosulfide (NaSH) or thiourea. If thiourea is used, the intermediate isothiouronium salt is subsequently hydrolyzed with a base (e.g., NaOH) to yield the thiol.
The Mitsunobu reaction allows for the direct conversion of the alcohol to a thioester, which is then hydrolyzed.
Workflow:
Figure 2: Synthesis of Pent-4-ene-1-thiol via the Mitsunobu reaction.
Experimental Protocol (General):
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To a solution of 4-penten-1-ol and thioacetic acid in a suitable aprotic solvent (e.g., THF or dichloromethane), triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) are added portion-wise at 0°C.
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The reaction is allowed to warm to room temperature and stirred until completion.
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The resulting thioester is then isolated and hydrolyzed under basic conditions (e.g., with sodium hydroxide in methanol) to afford pent-4-ene-1-thiol.
Lawesson's reagent is a thionating agent that can convert alcohols to thiols, although it is more commonly used for converting carbonyl compounds to thiocarbonyls.
Experimental Protocol (General):
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4-Penten-1-ol is dissolved in an anhydrous, high-boiling solvent such as toluene or xylene.
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Lawesson's reagent is added, and the mixture is heated to reflux.
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The reaction progress is monitored by TLC. Upon completion, the reaction is worked up to isolate the desired thiol.
Physicochemical Properties
While experimental data for pent-4-ene-1-thiol is limited in the literature, its properties can be estimated based on its structure and data for analogous compounds. Computed properties are available from various chemical databases.
Table 1: Computed Physicochemical Properties of Pent-4-ene-1-thiol
| Property | Value | Source |
| Molecular Formula | C₅H₁₀S | PubChem[2] |
| Molecular Weight | 102.20 g/mol | PubChem[2] |
| IUPAC Name | pent-4-ene-1-thiol | PubChem[2] |
| SMILES | C=CCCCS | PubChem[2] |
| InChIKey | FIAIUXDEJBAZET-UHFFFAOYSA-N | PubChem[2] |
Table 2: Physical Properties of Precursor and Related Compounds
| Compound | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| 4-Penten-1-ol | 134-137 | 0.834 | 1.429 |
| 1-Pentanethiol | 126 | 0.842 | 1.446 |
| 1-Pentene | 30 | 0.641 | 1.371 |
Spectroscopic Data (Predicted)
No experimental spectra for pent-4-ene-1-thiol are readily available. The following are predicted key features based on its functional groups.
¹H NMR Spectroscopy
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δ ~5.8 ppm (m, 1H): -CH=CH₂
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δ ~5.0 ppm (m, 2H): -CH=CH ₂
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δ ~2.5 ppm (q, 2H): -CH ₂-SH
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δ ~2.1 ppm (q, 2H): =CH-CH ₂-
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δ ~1.7 ppm (p, 2H): -CH₂-CH ₂-CH₂-
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δ ~1.3 ppm (t, 1H): -SH
¹³C NMR Spectroscopy
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δ ~138 ppm: -C H=CH₂
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δ ~115 ppm: -CH=C H₂
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δ ~33 ppm: =CH-C H₂-
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δ ~31 ppm: -CH₂-C H₂-CH₂-
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δ ~24 ppm: -C H₂-SH
Infrared (IR) Spectroscopy
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~3080 cm⁻¹: =C-H stretch
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~2930 cm⁻¹: C-H stretch (sp³)
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~2550 cm⁻¹: S-H stretch (typically weak)
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~1640 cm⁻¹: C=C stretch
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~990 and 910 cm⁻¹: =C-H bend (out-of-plane)
Mass Spectrometry
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Molecular Ion (M⁺): m/z = 102
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Key Fragments: Loss of SH (m/z = 69), loss of C₂H₃ (allyl radical, m/z = 61), and other fragments resulting from cleavage of the alkyl chain.
Chemical Properties and Reactivity
Thiol-Ene "Click" Reaction
A significant reaction of pent-4-ene-1-thiol is the radical-mediated thiol-ene reaction, which can occur intermolecularly or intramolecularly. This reaction is highly efficient and proceeds via an anti-Markovnikov addition mechanism.
Reaction Mechanism:
Figure 3: General mechanism of the radical-initiated thiol-ene reaction.
This reaction is a cornerstone of "click chemistry" due to its high yields, stereoselectivity, and tolerance of a wide range of functional groups.
Conclusion
Pent-4-ene-1-thiol is a versatile chemical building block with significant potential in various fields of chemical research and development. While detailed experimental data for this specific compound is not abundant in readily accessible literature, its synthesis can be achieved through established methodologies, and its properties can be reliably predicted. This guide provides a foundational understanding for researchers looking to synthesize and utilize this valuable compound. Further research into the experimental characterization of pent-4-ene-1-thiol would be a valuable contribution to the chemical community.
